molecular formula C21H16BrCl3N4O B11992092 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide CAS No. 324073-34-9

4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide

Cat. No.: B11992092
CAS No.: 324073-34-9
M. Wt: 526.6 g/mol
InChI Key: SBAHCOASDNKFOS-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide is a complex organic compound characterized by its bromine, trichloro, and phenyldiazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine derivative .

Scientific Research Applications

4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

324073-34-9

Molecular Formula

C21H16BrCl3N4O

Molecular Weight

526.6 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide

InChI

InChI=1S/C21H16BrCl3N4O/c22-15-8-6-14(7-9-15)19(30)27-20(21(23,24)25)26-16-10-12-18(13-11-16)29-28-17-4-2-1-3-5-17/h1-13,20,26H,(H,27,30)

InChI Key

SBAHCOASDNKFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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